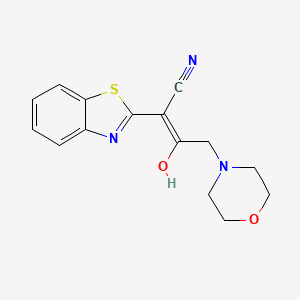
N~1~-(4-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(4-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as EMPSG, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound belongs to the class of sulfonylureas, which are known for their ability to lower blood sugar levels and treat diabetes. However, in
作用機序
EMPSG acts as a positive allosteric modulator of GABA-A receptors, which enhances the inhibitory neurotransmission in the brain. It also activates ATP-sensitive potassium channels, which leads to the release of insulin and regulates glucose homeostasis.
Biochemical and Physiological Effects
EMPSG has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. EMPSG has also been found to have anticonvulsant properties and can be used to treat epilepsy. Additionally, EMPSG has been shown to have anti-inflammatory effects and can be used to treat inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using EMPSG in lab experiments is its ability to modulate various ion channels and receptors, making it a useful tool for studying the function of these channels and receptors. However, one of the limitations of using EMPSG is its potential off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the use of EMPSG in scientific research. One direction is to further investigate its effects on cognitive function and memory, as well as its potential use in treating cognitive disorders. Another direction is to explore its potential use in treating inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of EMPSG and its potential off-target effects.
In conclusion, EMPSG is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. Its ability to modulate various ion channels and receptors makes it a useful tool for studying the function of these channels and receptors. However, its potential off-target effects must be taken into consideration when interpreting results. There are several future directions for the use of EMPSG in scientific research, including investigating its effects on cognitive function and memory, its potential use in treating inflammatory diseases, and further understanding its mechanism of action.
合成法
The synthesis of EMPSG involves the reaction between 4-ethylphenyl isocyanate, 4-methylphenyl isocyanate, and phenylsulfonyl chloride with glycine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure EMPSG.
科学的研究の応用
EMPSG has been widely used in scientific research for its ability to modulate various ion channels and receptors. It has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. EMPSG has also been found to activate ATP-sensitive potassium channels, which are involved in insulin secretion and glucose homeostasis.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-3-19-11-13-20(14-12-19)24-23(26)17-25(21-15-9-18(2)10-16-21)29(27,28)22-7-5-4-6-8-22/h4-16H,3,17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUAHVMCHCESBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B6044464.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6044468.png)
![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6044476.png)
![N-[3-(1H-indazol-1-yl)propyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6044483.png)
![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6044491.png)

![1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6044518.png)

![9-[(acetyloxy)imino]-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide](/img/structure/B6044539.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6044550.png)
![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)
![(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B6044563.png)
![4-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6044569.png)